![molecular formula C20H27NO2 B2918049 N-[2-(1-adamantyl)ethyl]-4-methoxybenzamide CAS No. 433321-07-4](/img/structure/B2918049.png)

N-[2-(1-adamantyl)ethyl]-4-methoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

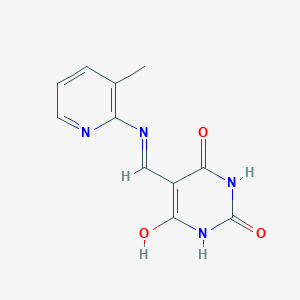

“N-[2-(1-adamantyl)ethyl]-4-methoxybenzamide” is a chemical compound that belongs to the class of adamantanes . Adamantanes are a fascinating class of polycyclic hydrocarbons that have unique physical and chemical properties . They are characterized by a high degree of symmetry and are nanoscale substructures of the sp3-hybridized diamond lattice .

Synthesis Analysis

The synthesis of adamantane derivatives is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . The synthesis of “this compound” could potentially involve similar methods .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of an adamantyl group, which is a three-dimensional, cage-like structure derived from adamantane . This structure contributes to the unique physical and chemical properties of the compound .

Chemical Reactions Analysis

Adamantane derivatives, including “this compound”, exhibit high reactivity, offering extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . The chemical reactions involving this compound could potentially involve carbocation or radical intermediates .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are likely influenced by its adamantyl group. Adamantanes are known for their unique structural, biological, and stimulus-responsive properties .

科学的研究の応用

Electrosynthesis and Spectroscopic Characterization Research on polymers like PMAP, which includes a derivative of 1-methoxy-4-[2-(1-adamantyl)-2-oxo-ethoxy]benzene, explores electrosynthesis and spectroscopic characterization. These polymers, including variations like PMAP, are soluble in common organic solvents and show potential in the field of materials science due to their electrical conductivity and spectral properties (Moustafid et al., 1991).

Chemical Reactions under Nitric Oxide Atmosphere A study on the reaction of adamantane under atmospheric nitric oxide, catalyzed by N-hydroxyphthalimide (NHPI), produced 1-N-adamantylbenzamide. This research is significant for understanding the chemical behavior and potential applications of adamantane derivatives in various chemical environments (Sakaguchi et al., 1997).

Polymer Research and Material Properties Investigations into polymers related to methoxybenzamide, such as those involving PMAP, have shown unique material properties. These studies focus on the synthesis, structural characterization, and analysis of their potential applications in various industrial and scientific fields (Lehtonen, 1983).

Dirhodium Tetracarboxylate Catalysis Research on dirhodium tetracarboxylate derived from adamantylglycine shows its effectiveness as a chiral catalyst for carbenoid reactions. This highlights the potential use of adamantane derivatives in complex chemical synthesis and catalysis processes (Reddy et al., 2006).

Pharmacological Research Studies on derivatives of adamant-2-ylamides of alkylamidocarbonic acids, which include compounds structurally similar to N-[2-(1-adamantyl)ethyl]-4-methoxybenzamide, focus on their pharmacological properties, such as antiarrhythmic activities. This research is significant for understanding the potential medical applications of these compounds (Turilova et al., 2013).

将来の方向性

The future directions for “N-[2-(1-adamantyl)ethyl]-4-methoxybenzamide” and other adamantane derivatives could involve further exploration of their synthesis, chemical transformations, and potential applications in various fields such as medicinal chemistry, catalyst development, and nanomaterials .

作用機序

Target of Action

Adamantane derivatives are known for their extensive opportunities for utilization as starting materials for the synthesis of various functional adamantane derivatives .

Mode of Action

It’s known that adamantane derivatives have high reactivity, which allows them to be used as starting materials for the synthesis of various functional adamantane derivatives .

Biochemical Pathways

The chan–lam reaction conditions were optimized for the synthesis of n-aryl derivatives of adamantane-containing amines . This suggests that the compound may interact with biochemical pathways involving these amines.

Pharmacokinetics

The compound’s structure suggests that it may have unique pharmacokinetic properties due to the presence of the adamantane moiety .

Result of Action

Adamantane derivatives are known for their potential in the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

Action Environment

The chan–lam reaction conditions for the synthesis of n-aryl derivatives of adamantane-containing amines were optimized, suggesting that the compound’s action may be influenced by factors such as temperature and the presence of certain chemicals .

特性

IUPAC Name |

N-[2-(1-adamantyl)ethyl]-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO2/c1-23-18-4-2-17(3-5-18)19(22)21-7-6-20-11-14-8-15(12-20)10-16(9-14)13-20/h2-5,14-16H,6-13H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PENVVKIKYKDUTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NCCC23CC4CC(C2)CC(C4)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-4-(Dimethylamino)-N-methyl-N-[3-(3-methyl-2-oxoquinoxalin-1-yl)propyl]but-2-enamide](/img/structure/B2917968.png)

![5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2917969.png)

![7-[(2-Chlorophenyl)methoxy]-3-(2-methoxyphenoxy)chromen-4-one](/img/structure/B2917980.png)

![4-Phenyl-1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)butan-1-one](/img/structure/B2917981.png)

![Ethyl 4-(2-(benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazine-1-carboxylate](/img/structure/B2917982.png)

![N-[[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2917985.png)

![Pyrrolo[1,2-a][4,1]benzoxazepine-4,6-dione](/img/structure/B2917986.png)

![(Z)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2917988.png)